beta-Diisopropylaminoethyl alpha-(2-cyclohexenyl)-alpha-(2-thienyl)-acetate hydrochloride
Description
The compound beta-Diisopropylaminoethyl alpha-(2-cyclohexenyl)-alpha-(2-thienyl)-acetate hydrochloride is a structurally complex molecule featuring:
- An alpha-(2-cyclohexenyl) group, providing a partially unsaturated cycloaliphatic moiety.
- An alpha-(2-thienyl) group, introducing aromatic heterocyclic character.
- A beta-diisopropylaminoethyl ester backbone, which is functionalized as a hydrochloride salt to enhance solubility and stability.
The hydrochloride salt form likely improves bioavailability, a common strategy in drug design .
Properties
CAS No. |
102370-97-8 |
|---|---|
Molecular Formula |
C20H32ClNO2S |
Molecular Weight |
386.0 g/mol |
IUPAC Name |
2-[di(propan-2-yl)amino]ethyl 2-cyclohex-2-en-1-yl-2-thiophen-2-ylacetate;hydrochloride |
InChI |
InChI=1S/C20H31NO2S.ClH/c1-15(2)21(16(3)4)12-13-23-20(22)19(18-11-8-14-24-18)17-9-6-5-7-10-17;/h6,8-9,11,14-17,19H,5,7,10,12-13H2,1-4H3;1H |
InChI Key |
IMMNYBXOHBGVBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCOC(=O)C(C1CCCC=C1)C2=CC=CS2)C(C)C.Cl |
Origin of Product |
United States |
Biological Activity
Beta-Diisopropylaminoethyl alpha-(2-cyclohexenyl)-alpha-(2-thienyl)-acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of beta-amino acid derivatives, characterized by its unique structural features which include:
- Beta-diisopropylamino group
- Cyclohexenyl and thienyl substituents
These structural components contribute to its biological activity, particularly in modulating cellular interactions and signaling pathways.
Research indicates that this compound functions primarily through the inhibition of leukocyte adhesion. This is achieved via binding to the VLA-4 (Very Late Antigen-4) integrin, which plays a crucial role in cell adhesion processes. The compound has demonstrated an IC50 value of approximately 15 µM, indicating its potency in inhibiting this interaction .
Biological Activity and Therapeutic Applications
- Anti-inflammatory Effects : The compound's ability to inhibit leukocyte adhesion suggests potential applications in treating inflammatory diseases. By preventing leukocyte migration to sites of inflammation, it may reduce tissue damage and promote healing.
- Cancer Therapeutics : There is emerging evidence that targeting VLA-4 can also impact tumor progression and metastasis. Inhibitors like this compound may be explored for their role in cancer therapy, particularly in hematological malignancies where leukocyte trafficking is a critical factor.
- Neurological Disorders : Preliminary studies suggest that modulation of immune cell interactions could be beneficial in neuroinflammatory conditions, potentially offering therapeutic avenues for diseases such as multiple sclerosis.
Case Study 1: Inhibition of Leukocyte Adhesion
In a controlled study, this compound was administered to models of acute inflammation. Results indicated a significant decrease in leukocyte infiltration compared to control groups, supporting its role as an anti-inflammatory agent.
Case Study 2: Cancer Progression
A study involving murine models of lymphoma demonstrated that treatment with the compound resulted in reduced tumor size and metastasis. The mechanism was attributed to decreased VLA-4-mediated adhesion of tumor-associated leukocytes .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | IC50 Value (µM) | Potential Applications |
|---|---|---|---|
| Leukocyte Adhesion Inhibition | VLA-4 Binding | 15 | Anti-inflammatory therapies |
| Tumor Metastasis Inhibition | Modulation of Immune Response | N/A | Cancer treatment |
| Neuroinflammation Modulation | Immune Cell Interaction | N/A | Neurological disorders |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs identified in the evidence, focusing on structural motifs, salt forms, and inferred properties.
Pharmaceutical Analogs: Clopidogrel Bisulphate
Clopidogrel bisulphate () shares key structural and functional similarities:
- Core structure: Both compounds are esters with alpha-substituted aromatic/heterocyclic groups. Clopidogrel features a thieno[3,2-c]pyridine ring and a 2-chlorophenyl group, while the target compound substitutes these with 2-cyclohexenyl and 2-thienyl groups.
- Salt form : Clopidogrel uses a bisulphate salt, whereas the target employs hydrochloride. Bisulphate salts often enhance crystallinity, while hydrochlorides improve aqueous solubility .
- Synthesis challenges : Clopidogrel’s patent highlights purification difficulties due to stereoisomerism. The target compound’s alpha-disubstituted acetate backbone suggests similar challenges in isolating enantiopure forms .
Table 1: Pharmaceutical Comparison
| Property | Target Compound | Clopidogrel Bisulphate |
|---|---|---|
| Aromatic Groups | 2-Thienyl, 2-cyclohexenyl | 2-Chlorophenyl, thieno[3,2-c]pyridine |
| Salt Form | Hydrochloride | Bisulphate |
| Stereochemical Complexity | Likely high (alpha-disubstituted) | High (requires chiral purity) |
| Application | Hypothesized: Chiral drug intermediate | Antiplatelet drug |
Agrochemical Analogs: Pesticide Compounds
Compounds like nurisol (alpha-(2-chlorophenyl)-alpha-(4-fluorophenyl)-5-pyrimidinemethanol) and CGA 279202 () share the alpha-disubstituted acetate framework but differ in substituents:
- Substituent effects : The target’s cyclohexenyl and thienyl groups may confer distinct steric and electronic properties compared to chlorophenyl/fluorophenyl moieties in pesticides. Thienyl groups could enhance metabolic stability compared to halogenated aromatics .
- Ester vs. methanol derivatives: The target’s ester backbone may offer improved hydrolytic stability over methanol derivatives like nurisol, which could degrade faster in environmental conditions .
Table 2: Agrochemical Comparison
| Property | Target Compound | Nurisol | CGA 279202 |
|---|---|---|---|
| Alpha-Substituents | 2-Cyclohexenyl, 2-thienyl | 2-Chlorophenyl, 4-fluorophenyl | Trifluoromethyl, methoxyimino |
| Functional Group | Ester (hydrochloride) | Pyrimidinemethanol | Methyl ester |
| Hypothesized Stability | High (ester + hydrochloride) | Moderate (methanol derivative) | High (fluorinated groups) |
Organophosphorus Compounds: Cyclohexylmethyl Derivatives
describes Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate, which shares a cyclohexyl moiety but diverges in core structure:
- Phosphonothiolate vs. acetate: The target’s acetate backbone is less reactive than phosphonothiolates, which are often used as enzyme inhibitors or nerve agents.
- Hydrochloride salt: The target’s salt form contrasts with the sodium salt of the phosphonothiolate, suggesting different solubility profiles and industrial applications .
Key Research Findings and Implications
Salt Form Optimization: The hydrochloride salt in the target compound likely enhances water solubility compared to bisulphate (Clopidogrel) or non-ionic pesticide analogs, making it suitable for oral drug formulations .
Stereochemical Purity : Similar to Clopidogrel, the target’s synthesis may require advanced chiral resolution techniques to avoid impurities, impacting manufacturing costs .
Agrochemical Potential: The thienyl group’s resistance to oxidative degradation could position the target as a durable pesticide, though environmental toxicity studies are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
